molecular formula C9H23N3 B14335722 1,4-Butanediamine, N-(3-aminopropyl)-N'-ethyl- CAS No. 110539-42-9

1,4-Butanediamine, N-(3-aminopropyl)-N'-ethyl-

Cat. No.: B14335722
CAS No.: 110539-42-9
M. Wt: 173.30 g/mol
InChI Key: NBQCAFSSDFAIKS-UHFFFAOYSA-N
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Description

1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- is a polyamine compound known for its role in various biological and chemical processes. It is a trivalent organic cation that plays a significant role in cellular functions such as growth, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization processes .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines .

Scientific Research Applications

1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- exerts its effects involves its interaction with various molecular targets. It binds to DNA and RNA, stabilizing their structures and protecting them from oxidative damage. It also modulates the activity of enzymes involved in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- is unique due to its specific structure, which allows it to interact with a wide range of biological molecules and participate in various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

110539-42-9

Molecular Formula

C9H23N3

Molecular Weight

173.30 g/mol

IUPAC Name

N'-(3-aminopropyl)-N-ethylbutane-1,4-diamine

InChI

InChI=1S/C9H23N3/c1-2-11-7-3-4-8-12-9-5-6-10/h11-12H,2-10H2,1H3

InChI Key

NBQCAFSSDFAIKS-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCNCCCN

Origin of Product

United States

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